2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is an organic compound with the molecular formula C8H7N3O2. It is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential interactions with various biological targets .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines can improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer processes.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . This suggests that they may influence biochemical pathways related to light absorption and emission.
Result of Action
Pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities . This suggests that they may have potential applications in fluorescence-based cellular imaging or other optical applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, dust formation should be avoided, and contact with skin and eyes should be minimized. Adequate ventilation should be ensured, and all sources of ignition should be removed . These precautions suggest that the compound’s action may be influenced by factors such as dust levels, ventilation, and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves the reaction of pyridine-1-one with dimethyl malonate under basic conditions. The reaction typically requires heating to facilitate the formation of the desired product . Another approach involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole Derivatives: These compounds also exhibit inhibitory activity against PI3Kδ but have different structural features compared to pyrazolo[1,5-a]pyrimidine derivatives.
Uniqueness
2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a selective PI3Kδ inhibitor and its fluorescent properties make it a valuable compound for both medicinal and materials science research .
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-7-9-3-2-6(8(12)13)11(7)10-5/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDNYRSXVUZMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369341-62-7 |
Source
|
Record name | 2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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